3'-Piperidino-5',N6-bis(4-methoxytrityl)-3'-deoxyadenosine
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Overview
Description
3’-Piperidino-5’,N6-bis(4-methoxytrityl)-3’-deoxyadenosine is a synthetic derivative of adenosine, a nucleoside that plays a crucial role in biochemistry, particularly in cellular energy transfer and signal transduction
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Piperidino-5’,N6-bis(4-methoxytrityl)-3’-deoxyadenosine typically involves multiple steps:
Protection of Adenosine: The hydroxyl groups of adenosine are protected using trityl or methoxytrityl groups.
Piperidination: Introduction of the piperidine group at the 3’ position through nucleophilic substitution.
Deprotection: Removal of protecting groups to yield the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity, using large-scale reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the methoxytrityl groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
3’-Piperidino-5’,N6-bis(4-methoxytrityl)-3’-deoxyadenosine may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying adenosine-related pathways.
Medicine: Possible therapeutic applications due to its modified structure.
Industry: Use in the synthesis of pharmaceuticals or other bioactive compounds.
Mechanism of Action
The mechanism of action for this compound would likely involve interactions with adenosine receptors or enzymes involved in nucleoside metabolism. The piperidine and methoxytrityl modifications could enhance its binding affinity or alter its metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3’-Deoxyadenosine: Lacks the piperidine and methoxytrityl groups.
N6-Methyladenosine: Modified at the N6 position but without the piperidine group.
5’-Methoxytrityl-3’-deoxyadenosine: Similar but lacks the piperidine group.
Uniqueness
3’-Piperidino-5’,N6-bis(4-methoxytrityl)-3’-deoxyadenosine is unique due to the combination of piperidine and methoxytrityl modifications, which can significantly alter its chemical and biological properties compared to other adenosine derivatives.
Properties
CAS No. |
134963-36-3 |
---|---|
Molecular Formula |
C55H54N6O5 |
Molecular Weight |
879.1 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-2-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]-4-piperidin-1-yloxolan-3-ol |
InChI |
InChI=1S/C55H54N6O5/c1-63-45-30-26-41(27-31-45)54(39-18-8-3-9-19-39,40-20-10-4-11-21-40)59-51-48-52(57-37-56-51)61(38-58-48)53-50(62)49(60-34-16-7-17-35-60)47(66-53)36-65-55(42-22-12-5-13-23-42,43-24-14-6-15-25-43)44-28-32-46(64-2)33-29-44/h3-6,8-15,18-33,37-38,47,49-50,53,62H,7,16-17,34-36H2,1-2H3,(H,56,57,59)/t47-,49-,50+,53-/m1/s1 |
InChI Key |
SRXFMKQSDAUZDY-HXLPTZKYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)[C@H]6[C@H]([C@@H]([C@H](O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCCCC1)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=C5C(=NC=N4)N(C=N5)C6C(C(C(O6)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)N1CCCCC1)O |
Origin of Product |
United States |
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